molecular formula C14H13NO5S B6411031 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261916-67-9

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411031
CAS No.: 1261916-67-9
M. Wt: 307.32 g/mol
InChI Key: KUXFLVHTRCUVOA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxy group at the third position and a methylsulfonylamino group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with 3-methylsulfonylaminobenzene under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity products. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methylsulfonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 3-oxo-4-(3-methylsulfonylaminophenyl)benzoic acid, while reduction may produce 3-hydroxy-4-(3-methylsulfonylamino)benzyl alcohol.

Scientific Research Applications

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonylamino groups play a crucial role in its binding to target proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxybenzoic acid
  • 3-Hydroxy-4-nitrobenzoic acid
  • 3-Hydroxy-4-aminobenzoic acid

Uniqueness

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-hydroxy-4-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-21(19,20)15-11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)16/h2-8,15-16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXFLVHTRCUVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692062
Record name 2-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-67-9
Record name 2-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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